Sinoacutine

Description

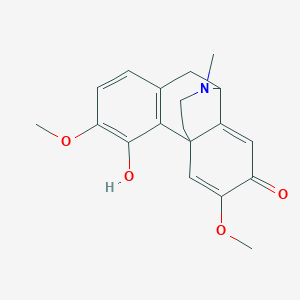

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sinoacutine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine (B192404), a bioactive alkaloid extracted from the medicinal plant Stephania yunnanensis, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for various inflammatory diseases.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to offer a comprehensive resource for the scientific community.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways that regulate the expression and release of pro-inflammatory mediators. The principal mechanisms involve the inhibition of the NF-κB pathway and the differential regulation of the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2]

This compound has been shown to significantly inhibit the phosphorylation of the p65 subunit of NF-κB.[1][4] This action effectively blocks the activation of the NF-κB pathway, thereby suppressing the downstream expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Interestingly, one study noted that this compound did not have a significant effect on IκB phosphorylation, suggesting a more direct action on p65.[4]

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising key kinases like c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, regulates a wide array of cellular processes, including inflammation.[] this compound exhibits a complex and differential regulatory effect on this pathway.

Studies have validated that this compound significantly inhibits the phosphorylation of JNK.[1][4] In contrast, it has been observed to promote the phosphorylation of ERK and p38 in LPS-stimulated macrophages.[1][4] This suggests a nuanced mechanism where this compound doesn't perform a blanket inhibition of MAPK pathways but rather selectively modulates them. The inhibition of the JNK pathway contributes to its anti-inflammatory effects, while the promotion of ERK and p38 phosphorylation may be linked to other cellular responses, the full scope of which requires further investigation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models.

In Vitro Efficacy in Macrophages

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, this compound demonstrated a dose-dependent reduction in the production of key pro-inflammatory mediators.[4]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration | Outcome | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Dose-dependent | Inhibition | [4] |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | Inhibition | [4] |

| Interleukin-1β (IL-1β) | Dose-dependent | Inhibition | [4] |

| Prostaglandin E₂ (PGE₂) | Dose-dependent | Inhibition | [4] |

| Interleukin-6 (IL-6) | Mid and high doses | Promotion | [4] |

| iNOS (protein) | Significant at 25, 50 µg/ml | Inhibition | [1][4] |

| COX-2 (protein) | Significant at 25, 50 µg/ml | Inhibition | [1][4] |

| iNOS (gene expression) | 25, 50 µg/ml | Inhibition |[1][4] |

Note: The promotion of IL-6 in vitro was an unexpected finding that contrasted with in vivo results, suggesting complex regulatory mechanisms that may differ between isolated cell culture and a whole organism.[4]

In Vivo Efficacy in Acute Lung Injury Model

In an LPS-induced mouse model of acute lung injury (ALI), this compound administration led to a significant reduction in inflammatory markers in both lung tissue and bronchoalveolar lavage fluid (BALF).[1]

Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Acute Lung Injury (ALI)

| Marker | Sample Source | Outcome | Reference |

|---|---|---|---|

| Lung Index | Lung Tissue | Reduction | [1] |

| Myeloperoxidase (MPO) | Lung Tissue & BALF | Reduction | [1] |

| Nitric Oxide (NO) | Lung Tissue & BALF | Reduction | [1] |

| Interleukin-6 (IL-6) | Lung Tissue & BALF | Reduction | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Lung Tissue & BALF | Reduction |[1] |

Experimental Protocols

The following protocols are derived from studies investigating the mechanism of this compound.[1][4]

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW264.7 mouse macrophages.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Cells are seeded into 24-well plates at a density of 2.5 × 10⁵ cells/well.

-

After adherence, cells are pre-treated with various concentrations of this compound (e.g., 25, 50 µg/ml) for 2 hours.

-

Inflammation is induced by adding 1 µg/ml of lipopolysaccharide (LPS) and incubating for 24 hours.

-

The cell supernatant is collected for analysis of NO, PGE₂, and cytokines (TNF-α, IL-1β, IL-6) via Griess assay and ELISA kits, respectively.

-

Cell lysates are collected for Western blot and qPCR analysis.

-

In Vivo Acute Lung Injury (ALI) Model

-

Animal Model: Male Kunming (KM) mice (20 ± 2 g).[4]

-

Experimental Procedure:

-

Mice are randomly divided into control, LPS model, and this compound treatment groups.

-

ALI is induced by intratracheal instillation of LPS.

-

This compound is administered (e.g., intraperitoneally) at specified doses prior to or after LPS challenge.

-

After a set period (e.g., 24 hours), mice are euthanized.

-

Bronchoalveolar lavage fluid (BALF) is collected for cell counting and cytokine measurement.

-

Lung tissues are harvested to calculate the lung index (lung weight/body weight), measure myeloperoxidase (MPO) activity, and for histological analysis and protein/RNA extraction.

-

Western Blot Analysis

-

Total protein is extracted from cell lysates or homogenized lung tissue using RIPA buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from cells or tissues using TRIzol reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix on a real-time PCR system with specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2⁻ΔΔCt method.

References

- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: hsa04064 [genome.jp]

- 3. youtube.com [youtube.com]

- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Sinoacutine

An In-depth Technical Guide to the Chemical Structure of Sinoacutine (B192404)

This guide provides a comprehensive overview of the chemical structure, properties, and structural elucidation of this compound, a morphinane alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

This compound, also known as (-)-Salutaridine, is a tetracyclic alkaloid found in plants such as Sinomenium acutum.[1][2] Its chemical structure is characterized by a phenanthrene (B1679779) nucleus and an ethylamine (B1201723) bridge, making it structurally similar to morphine.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (9α,13α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one[1][4] |

| CAS Number | 4090-18-0[1][4] |

| Chemical Formula | C₁₉H₂₁NO₄[1][4] |

| Molecular Weight | 327.38 g/mol [5] |

| SMILES | COC1=C[C@@]2(C3=C(O)C(OC)=CC=C3C[C@@H]4N(C)CC2)C4=CC1=O[1][2] |

| InChI Key | GVTRUVGBZQJVTF-ORAYPTAESA-N[1][4] |

Physicochemical Properties

| Property | Value |

| Physical Description | Powder[6] |

| Melting Point | 198°C[4] |

| Boiling Point | 532.5 ± 50.0 °C at 760 mmHg (estimated)[4] |

| Density | 1.3 ± 0.1 g/cm³[4] |

| Water Solubility | 1.303 x 10⁴ mg/L at 25°C (estimated)[4] |

| Purity | ≥98%[5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, DMF, and Ethanol.[2][6] |

Chemical Structure

The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The following diagram illustrates the 2D chemical structure.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Structural Elucidation

The structure of this compound was determined and confirmed through a combination of spectroscopic methods, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry. A study on the refinement of this compound's crystal structure provided the following experimental details.

Methodology:

-

Source of Material: this compound was isolated from the mother liquor remaining after the extraction of sinomenine (B1681799) from the roots of S. acutum. Isolation was performed using repeated column chromatography on silica (B1680970) gel.[2]

-

Crystallization: Brownish single crystals suitable for X-ray analysis were obtained by repeated recrystallization from a petroleum ether/acetone eluent.[2]

-

Data Collection: A crystal of suitable size was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 297 K.[2]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | P2₁2₁2₁[2] |

| Unit Cell Dimensions | a = 10.817(2) Å, b = 11.463(2) Å, c = 13.025(2) Å[2] |

| Volume (V) | 1615.0 ų[2] |

| Molecules per Unit Cell (Z) | 4[2] |

| Final R-factor (Rgt(F)) | 0.038[2] |

| Temperature | 297 K[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed NMR spectral data for this compound is found within specialized literature, a general protocol for the structural elucidation of a novel alkaloid like this compound using modern NMR techniques is as follows.

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

-

-

Data Interpretation: The combination of these spectra allows for the piecing together of the molecular structure, from individual spin systems to the complete 3D conformation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. A typical protocol for analyzing this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Chromatographic Separation (UPLC/HPLC): The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., C18) to separate it from any minor impurities. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis:

-

Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to determine the m/z of the parent ion, providing the molecular weight. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can provide a highly accurate mass, which is used to determine the elemental formula.

-

Tandem MS (MS/MS): The parent ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the molecular structure.

-

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound is an important intermediate in the biosynthesis of other alkaloids. It is formed from (S)-reticuline through a phenol (B47542) coupling reaction catalyzed by the enzyme this compound synthetase.[3] This is distinct from its isomer, salutaridine, which is synthesized from (R)-reticuline.[3]

References

- 1. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

The Sinoacutine Biosynthesis Pathway in Stephania yunnanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of sinoacutine (B192404), a morphinan (B1239233) alkaloid with significant pharmacological potential, within the medicinal plant Stephania yunnanensis. Drawing upon current scientific literature, this document outlines the enzymatic steps, relevant genetic information, quantitative data on related compounds, and detailed experimental protocols to facilitate further research and development. While specific quantitative and kinetic data for this compound in S. yunnanensis is limited, this guide synthesizes available information from closely related species to present a comprehensive and actionable resource.

Introduction to this compound and Stephania yunnanensis

Stephania yunnanensis is a member of the Menispermaceae family and is a rich source of various benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities.[1][2] this compound is a key intermediate in the biosynthesis of other morphinan alkaloids and possesses its own biological activities.[1][3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production or for the discovery of novel biocatalysts.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branch of the well-characterized BIA pathway, originating from the amino acid L-tyrosine. The pathway proceeds through the central intermediate (S)-reticuline, which is then converted to this compound in a key cyclization step.

From L-Tyrosine to (S)-Reticuline

The initial steps of the BIA pathway leading to the formation of (S)-reticuline are conserved among many plant species. This multi-enzyme process involves the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, which then undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline. A transcriptome analysis of Stephania yunnanensis has identified candidate genes for these steps.[4][5]

The Key Step: (S)-Reticuline to this compound

The pivotal reaction in this compound biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80G subfamily.[3][6] While the specific CYP80G responsible for this compound synthesis in Stephania yunnanensis has not been definitively characterized, functional studies in the closely related species Menispermum dauricum and Sinomenium acutum have identified CYP80G10 and a this compound synthetase (SinSyn), respectively, as the catalysts for this transformation.[3][6] Transcriptome analysis of S. yunnanensis has revealed the presence of several CYP80 family members, including SyCYP80G6, although this particular enzyme was shown to produce (S)-corytuberine.[1] It is highly probable that another, yet uncharacterized, CYP80G homolog is responsible for this compound production in this plant.

Quantitative Data

Currently, there is a lack of published absolute quantitative data for this compound and its direct precursors in Stephania yunnanensis. However, studies have reported on the relative and absolute concentrations of other alkaloids in this and related species, providing a valuable reference for future quantitative analyses.

| Compound | Plant Species | Tissue | Concentration/Relative Abundance | Reference |

| Salutaridine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |

| Roemerine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |

| Stephanine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |

| Crebanine | Stephania yunnanensis | Roots | Most abundant of the four tested | [1] |

| Sinomenine (B1681799) | Stephania genotypes | Tubers | Varies by genotype | [7] |

| Palmatine | Stephania genotypes | Tubers | Varies by genotype | [7] |

| Tetrahydropalmatine | Stephania genotypes | Tubers | Varies by genotype | [7] |

| This compound | Sinomenium acutum | Stems | Detected | [3] |

| (S)-Reticuline | Sinomenium acutum | Stems | Detected | [3] |

Table 1: Quantitative and Relative Abundance Data for Alkaloids in Stephania and Related Species.

Experimental Protocols

The following sections provide detailed, synthesized protocols for key experiments in the study of this compound biosynthesis, based on established methodologies for BIA research.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound and related alkaloids from Stephania yunnanensis plant material.

4.1.1. Materials

-

Stephania yunnanensis plant tissue (e.g., roots, stems, leaves)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium (B1175870) formate

-

This compound and (S)-reticuline analytical standards

-

Internal standard (e.g., a structurally similar alkaloid not present in the plant)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

4.1.2. Protocol

-

Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube. Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).

-

Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in a water bath for 30 minutes.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for this compound, (S)-reticuline, and the internal standard.

-

-

Quantification: Prepare a calibration curve using the analytical standards and the internal standard. Calculate the concentration of this compound and (S)-reticuline in the plant extracts based on the calibration curve.

Heterologous Expression and Enzyme Assay of this compound Synthase (CYP80G)

This protocol outlines the heterologous expression of the candidate CYP80G from S. yunnanensis in yeast and a subsequent in vitro enzyme assay.

4.2.1. Materials

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae WAT11)

-

Yeast growth media (SD-Ura, SG-Ura)

-

(S)-Reticuline substrate

-

NADPH

-

Microsome isolation buffer

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

LC-MS/MS system

4.2.2. Protocol

-

Gene Cloning and Yeast Transformation: Clone the full-length coding sequence of the candidate SyCYP80G gene into a yeast expression vector. Transform the construct into competent yeast cells.

-

Yeast Culture and Protein Expression: Grow the transformed yeast in selective medium (SD-Ura) to the mid-log phase. Induce protein expression by transferring the cells to an induction medium (SG-Ura containing galactose) and incubating for 24-48 hours at a reduced temperature (e.g., 20-25°C).

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells (e.g., using glass beads). Isolate the microsomal fraction by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

Yeast microsomes containing the recombinant SyCYP80G

-

1 mM NADPH

-

200 µM (S)-reticuline

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Extraction and Analysis: Vortex the mixture to extract the product into the ethyl acetate layer. Centrifuge to separate the phases. Transfer the organic layer to a new tube, evaporate to dryness, and resuspend in methanol. Analyze the product by LC-MS/MS, comparing the retention time and mass spectrum to an authentic this compound standard.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and the experimental workflows described in this guide.

Caption: The biosynthetic pathway of this compound from L-tyrosine.

Caption: Workflow for metabolite extraction and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Sinoacutine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404), an isoquinoline (B145761) alkaloid primarily extracted from plants of the Stephania genus, has emerged as a compound of significant interest in pharmacological research. Structurally similar to sinomenine, an alkaloid used in traditional Chinese medicine for the treatment of inflammatory conditions, this compound is being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, analgesic, and immunomodulatory effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Properties

This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being the most extensively studied. The alkaloid has also demonstrated analgesic and potential immunomodulatory properties.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties in both in vitro and in vivo models.[1] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

In Vitro Effects: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been observed to decrease the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[1][2] It also inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2]

In Vivo Effects: In a mouse model of LPS-induced acute lung injury (ALI), administration of this compound led to a reduction in the lung index, as well as decreased levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in both lung tissues and bronchoalveolar lavage fluid (BALF).[1][3]

Analgesic Activity

This compound has demonstrated analgesic effects in various animal models of pain. It has been shown to increase the pain threshold in mice subjected to the hot plate test and electrical stimulation.[2] Additionally, it reduces the number of writhes in the acetic acid-induced writhing test, a model of visceral pain.[2]

Immunomodulatory Effects

The immunomodulatory properties of this compound are closely linked to its anti-inflammatory actions. By inhibiting the production of pro-inflammatory cytokines and modulating immune cell signaling, this compound may play a role in regulating immune responses. For instance, in LPS-stimulated macrophages, this compound has been observed to increase the level of the anti-inflammatory cytokine IL-6 in vitro, suggesting a complex role in immune modulation.[1][2]

Mechanism of Action: Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[1][2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound exhibits a nuanced effect on this pathway. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][2][3] This differential regulation suggests a complex mechanism of action that warrants further investigation.

Quantitative Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

| Parameter | Concentration of this compound (µg/mL) | Effect | Reference |

| NO Production | 25, 50 | Dose-dependent reduction | [1][2] |

| TNF-α Production | 25, 50 | Dose-dependent reduction | [1][2] |

| IL-1β Production | 25, 50 | Dose-dependent reduction | [1][2] |

| PGE2 Production | 25, 50 | Dose-dependent reduction | [1][2] |

| IL-6 Production | 25, 50 | Dose-dependent increase | [1][2] |

| iNOS Protein Expression | 25, 50 | Significant inhibition | [1][2] |

| COX-2 Protein Expression | 25, 50 | Significant inhibition | [1][2] |

| p65 Phosphorylation | 25, 50 | Significant inhibition | [1][2] |

| JNK Phosphorylation | 25, 50 | Significant inhibition | [1][2] |

| ERK Phosphorylation | 25, 50 | Promotion | [1][2] |

| p38 Phosphorylation | 25, 50 | Promotion | [1][2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Treatment | Effect | Reference |

| Lung Index | This compound | Reduction | [1] |

| MPO Levels (Lung Tissue) | This compound | Reduction | [1] |

| NO Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |

| IL-6 Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |

| TNF-α Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding Density: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for cytokine assays or in 6-well plates at 1 x 10^6 cells/well for protein and RNA analysis.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 25, 50 µg/mL) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.

-

Incubation: Incubate for 24 hours for cytokine and protein analysis, or for a shorter duration (e.g., 6 hours) for RNA analysis.

2. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Determine NO concentration using the Griess reagent assay according to the manufacturer's instructions. This involves mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

3. Measurement of Cytokines (TNF-α, IL-1β, IL-6):

-

Collect the cell culture supernatant.

-

Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each specific cytokine, following the manufacturer's protocols.

4. Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-JNK, p-ERK, p-p38):

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) and the respective total protein for phosphorylated proteins.

5. Quantitative Real-Time PCR (qPCR) for Gene Expression (iNOS, COX-2):

-

RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling Conditions: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model in Mice

1. Animals:

-

Species: Male C57BL/6 mice, 6-8 weeks old.

-

Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.

2. Experimental Groups:

-

Control group (vehicle).

-

LPS group (LPS + vehicle).

-

This compound treatment groups (LPS + different doses of this compound).

3. Induction of ALI:

-

Anesthetize mice with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).

-

Intratracheally instill LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. The control group receives saline only.

4. This compound Administration:

-

Administer this compound (e.g., intraperitoneally) at specified doses at a set time point relative to LPS instillation (e.g., 1 hour before).

5. Sample Collection (e.g., 24 hours after LPS challenge):

-

Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.

-

Collect lung tissues for histological analysis and biochemical assays.

6. Analysis of BALF:

-

Centrifuge the BALF to pellet cells.

-

Count the total number of inflammatory cells in the supernatant.

-

Measure protein concentration in the supernatant as an indicator of vascular permeability.

-

Measure cytokine levels (TNF-α, IL-6) and NO concentration in the supernatant using ELISA and Griess reagent, respectively.

7. Analysis of Lung Tissue:

-

Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury.

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and measure MPO activity as an index of neutrophil infiltration.

-

Biochemical Assays: Homogenize lung tissue to measure levels of NO, TNF-α, and IL-6.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinoacutine vs. Salutaridine: An In-depth Stereochemical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404) and salutaridine (B1681412) are naturally occurring morphinan (B1239233) alkaloids that serve as crucial intermediates in the biosynthesis of other important alkaloids. While they share the same molecular formula and connectivity, their stereochemical differences have profound implications for their biological activity and biosynthetic pathways. This technical guide provides a comprehensive comparison of the stereochemistry of this compound and salutaridine, detailing their absolute configurations, biosynthetic origins, and the experimental protocols used for their characterization.

Core Stereochemical Differences

This compound and salutaridine are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The key stereochemical distinction arises from their biosynthetic precursors. Salutaridine is synthesized from (R)-reticuline, whereas this compound is derived from (S)-reticuline.[1][2] This difference in the chirality of the precursor molecule leads to a corresponding difference in the absolute configuration of the resulting alkaloids.

The absolute configuration of salutaridine has been established as (9R, 13S). Given that this compound is its diastereomer originating from the opposite enantiomer of reticuline (B1680550), its absolute configuration is (9S, 13R).

Chemical Structures

Below are the chemical structures of this compound and salutaridine, highlighting their stereocenters.

Salutaridine

-

Systematic Name: (9R, 13S)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one

-

Biosynthetic Precursor: (R)-Reticuline

This compound

-

Systematic Name: (9S, 13R)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one

-

Biosynthetic Precursor: (S)-Reticuline

Quantitative Stereochemical Data

The stereochemical differences between this compound and salutaridine can be quantified through various analytical techniques, most notably by measuring their specific optical rotation.

| Property | This compound | Salutaridine | Reference(s) |

| Absolute Configuration | (9S, 13R) | (9R, 13S) | [1][2] |

| Specific Optical Rotation | Data not available in the search results. | -98° (c = 0.55 g/100 mL in Methanol at 20°C, using the sodium D-line) | [3] |

Biosynthetic Pathways

The biosynthesis of this compound and salutaridine from their respective reticuline precursors is catalyzed by specific cytochrome P450 enzymes. Salutaridine synthase (a CYP719B1 enzyme) facilitates the formation of salutaridine from (R)-reticuline in species like Papaver somniferum.[4] Conversely, a distinct this compound synthase is responsible for the conversion of (S)-reticuline to this compound.[2]

References

The Alkaloid Sinoacutine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, extraction, and purification of the morphinan (B1239233) alkaloid, Sinoacutine. This document details the scientific basis and methodologies for obtaining this compound, intended to support research and development in pharmacology and medicinal chemistry.

Natural Sources of this compound

This compound is a naturally occurring alkaloid primarily found in plants of the Menispermaceae family. The principal botanical source is Sinomenium acutum, a climbing plant native to Japan and China, which has a long history of use in traditional medicine for treating inflammatory conditions.[1] While Sinomenium acutum is the most cited source, this compound has also been isolated from Stephania yunnanensis.[2]

Metabolic profiling of Sinomenium acutum has revealed that key compounds in the sinomenine (B1681799) biosynthetic pathway, including this compound, exhibit higher accumulation in the stems of the plant.[3]

Extraction of this compound

The extraction of this compound from its botanical sources typically involves solvent extraction followed by various chromatographic purification steps. The general workflow for isolating this compound is outlined below.

General Extraction and Purification Workflow

The process begins with the collection and processing of the plant material, followed by extraction to create a crude extract. This extract then undergoes fractionation and purification to isolate this compound.

Experimental Protocols

Protocol 1: Solvent Extraction of Crude Alkaloids from Sinomenium acutum

This protocol is adapted from methods used for the extraction of alkaloids from Sinomenium acutum.[4][5]

-

Plant Material Preparation: Dried stems of Sinomenium acutum are ground into a fine powder (e.g., 20 mesh).[6]

-

Extraction:

-

The powdered plant material (1.5 kg) is subjected to reflux extraction with 50% aqueous ethanol for 2 hours.[4][5]

-

The resulting extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4][5] A yield of approximately 14.46% (w/w) of the crude extract from the initial plant material has been reported.[6]

-

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC) and HPLC

This protocol is based on a method for the separation of alkaloids from a Sinomenium acutum extract.[4][5]

-

Centrifugal Partition Chromatography (CPC):

-

The crude extract is subjected to CPC.

-

A suitable two-phase solvent system is used, for example, n-butanol-acetonitrile-water (10:2:8, v/v/v), which may be modified with triethylamine (B128534) to improve the separation of alkaloids.[4][5]

-

The CPC is operated in a dual mode (ascending to descending) to achieve high recovery and resolution.[4][5] This technique has been reported to provide a high recovery rate of over 99% for the total fractionated compounds.[4][5]

-

Fractions are collected and monitored by a UV detector.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The fractions containing this compound, identified by analytical HPLC, are pooled and concentrated.

-

The concentrated fractions are then subjected to semi-preparative HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The purified this compound is collected, and the solvent is removed to yield the final product.

-

Quantitative Data

While specific quantitative data for the yield and purity of this compound from various extraction methods is not extensively reported in the available literature, the following table summarizes the available data for the crude extract and the recovery of the overall chromatographic process.

| Parameter | Value | Source |

| Crude Extract Yield | ||

| Yield from Sinomenium acutum | 14.46% (w/w) | [6] |

| Purification Recovery | ||

| CPC Recovery Rate | >99% | [4][5] |

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.

-

HPLC Method:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 30 mmol/L KH2PO4) in a 40:60 (v/v) ratio.[6]

-

Detection: UV detection at a wavelength of 263 nm is suitable for quantification.[6]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.

-

More advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can also be employed for both qualitative and quantitative analysis of this compound and other related alkaloids.[3]

Signaling Pathways

This compound has been shown to possess anti-inflammatory properties, which are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

JNK Signaling Pathway

The JNK signaling pathway is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade and is involved in cellular responses to stress, including inflammation. The pathway is activated by a variety of stimuli, leading to a cascade of phosphorylation events that ultimately activate JNK. Activated JNK then phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation and apoptosis.

References

- 1. Sinomenine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Metabolic profiling and transcriptome analysis of Sinomenium acutum provide insights into the biosynthesis of structurally diverse benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Sinoacutine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine, a morphinoid alkaloid primarily extracted from Stephania yunnanensis and other related species, has been traditionally used in Southwest China for its antipyretic, analgesic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, delving into its pharmacological effects, mechanism of action, and pharmacokinetic profile. The document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological pathways to serve as a foundational resource for researchers and professionals in drug development.

Traditional Use and Pharmacological Properties

Historically, plants containing this compound have been utilized in traditional Chinese medicine to treat conditions associated with inflammation and pain, such as rheumatoid arthritis.[1][2] Modern pharmacological research has substantiated these traditional uses, demonstrating that this compound possesses significant anti-inflammatory and analgesic effects.[1][3]

Anti-inflammatory and Analgesic Effects

This compound has been shown to reduce inflammatory responses in various experimental models. It can increase the pain threshold in mice, as demonstrated by hot plate or electrical stimulation tests, and reduce writhing induced by acetic acid.[3] Studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages and in a mouse model of acute lung injury have shown that this compound can reduce the levels of key inflammatory mediators.[1][4]

| Parameter | Model | Treatment | Concentration/Dosage | Effect | Reference |

| Nitric Oxide (NO) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in NO levels | [1] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in TNF-α levels | [1] |

| Interleukin-1β (IL-1β) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in IL-1β levels | [1] |

| Prostaglandin E2 (PGE2) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in PGE2 levels | [1] |

| Interleukin-6 (IL-6) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Increase in IL-6 levels | [1] |

| iNOS Gene Expression | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Inhibition of gene expression | [1] |

| iNOS Protein Level | LPS-induced RAW264.7 cells | This compound | - | Significant inhibition | [1] |

| COX-2 Protein Level | LPS-induced RAW264.7 cells | This compound | - | Significant inhibition | [1] |

| Lung Index | LPS-induced acute lung injury in mice | This compound | - | Reduction in lung index | [4] |

| Myeloperoxidase (MPO) | LPS-induced acute lung injury in mice | This compound | - | Reduction in MPO levels | [4] |

| NO, IL-6, TNF-α | Lung tissues and BALF of mice with ALI | This compound | - | Reduction in levels | [4] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its activation and the subsequent transcription of pro-inflammatory genes.[1][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. This compound's effect on this pathway is more complex. It inhibits the phosphorylation of c-Jun NH2-terminal kinase (JNK) while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1][4] This differential regulation suggests a nuanced modulatory role in cellular responses to inflammatory stimuli.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats and rabbits have provided initial data on its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters

The pharmacokinetics of this compound appear to follow a two-compartment model.[5][6] There are some noted gender differences in its pharmacokinetic parameters in rats.[5]

| Parameter | Animal Model | Value | Reference |

| Distribution Half-life (t1/2α) | Rabbits | 10.99 ± 2.52 min | [6] |

| Elimination Half-life (t1/2β) | Rabbits | 147.08 ± 32.41 min | [6] |

| AUC (0-t) | Rabbits | 190.82 ± 30.82 mg·min/L | [6] |

| AUC (0-∞) | Rabbits | 289.82 ± 73.27 mg·min/L | [6] |

| Plasma Protein Binding Rate | Rats | 79.16% | [5] |

| Average Excretion Rate (feces and urine) | Rats | 9.96% | [5] |

Tissue Distribution

Following intravenous administration in rats, this compound is distributed to various organs, with the highest concentrations found in the liver and kidney, suggesting these are the primary organs for its metabolism and elimination.[5] It can also be detected in the heart, spleen, lung, and brain.[5]

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro Anti-inflammatory Assay

This protocol details the investigation of this compound's anti-inflammatory effects on RAW264.7 macrophages.

Methodology:

-

Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

This compound Treatment: Cells are treated with different concentrations of this compound (e.g., 25, 50 µg/ml).[1]

-

Analysis of Inflammatory Mediators: Supernatants are collected to measure the levels of nitric oxide (NO), TNF-α, IL-1β, and PGE2 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).[1]

-

Gene and Protein Expression Analysis:

-

qPCR: RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the gene expression of iNOS.[1]

-

Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of p65, JNK, ERK, and p38.[1]

-

In Vivo Acute Lung Injury Model

This protocol outlines the procedure for evaluating the in vivo anti-inflammatory effects of this compound in a mouse model of acute lung injury (ALI).

Methodology:

-

Animal Model: An ALI model is established in mice through the administration of LPS.[4]

-

This compound Administration: Mice are treated with this compound.

-

Sample Collection: After a specified time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[4]

-

Analysis:

Pharmacokinetic Study in Rabbits

This protocol describes the methodology for determining the pharmacokinetic profile of this compound.

Methodology:

-

Animal Grouping: Rabbits are divided into groups.[6]

-

Drug Administration: this compound solution (e.g., 5 mg/kg) is administered intravenously.[6]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240 min) after administration.[6]

-

Plasma Preparation and Extraction: Plasma is isolated, and this compound is extracted using a solvent like ethyl acetate.[6]

-

HPLC Analysis: The concentration of this compound in the plasma samples is determined using High-Performance Liquid Chromatography (HPLC) with a suitable internal standard.[6]

-

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 3.0).[6]

Future Directions and Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases, supported by both its traditional use and modern scientific investigation. Its ability to modulate key inflammatory pathways like NF-κB and MAPK provides a solid foundation for its mechanism of action. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:

-

Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects for conditions like rheumatoid arthritis and other inflammatory disorders.

-

Detailed Mechanism of Action: Further investigation into the differential regulation of the MAPK pathway and potential interactions with other signaling cascades.

-

Pharmacokinetic and Metabolism Studies: Comprehensive studies in various species, including humans, to better understand its absorption, distribution, metabolism, and excretion, and to identify its metabolites.

-

Drug Delivery Systems: Development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy.

References

- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

In Silico Prediction of Sinoacutine Targets: A Technical Guide

Abstract

Sinoacutine, a morphinan (B1239233) alkaloid isolated from Sinomenium acutum, has demonstrated significant anti-inflammatory and analgesic properties. However, its precise molecular targets remain largely uncharacterized, hindering its full therapeutic development. This technical guide presents a comprehensive in silico workflow designed to predict and elucidate the biological targets of this compound. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this computational approach provides a robust framework for generating high-confidence target hypotheses amenable to experimental validation. This document furnishes detailed methodologies for these key computational techniques, visual representations of putative signaling pathways and experimental workflows, and structured templates for the presentation of quantitative data, serving as a vital resource for researchers in pharmacology, computational biology, and drug discovery.

Introduction

Natural products are a cornerstone of modern pharmacology, offering a vast chemical diversity for novel drug discovery. This compound, an alkaloid with a complex polycyclic structure, has been identified as a promising bioactive compound, exhibiting potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JNK.[1] Despite these observations, the direct molecular interacting partners of this compound are yet to be fully identified. Elucidating these targets is paramount for understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.

Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches, however, offer a rapid and cost-effective alternative to navigate the vast proteomic landscape and prioritize potential targets for further investigation.[2][3] This guide outlines a systematic and integrated computational strategy to predict the molecular targets of this compound, thereby accelerating its trajectory from a promising natural product to a potential therapeutic agent.

In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound integrates multiple computational methodologies to enhance the predictive accuracy and build a consensus-based list of putative targets. The workflow is initiated with the three-dimensional structure of this compound and culminates in a prioritized list of targets for subsequent experimental validation.

Methodologies

Ligand Preparation

The initial step involves obtaining the chemical structure of this compound and preparing it for in silico analysis.

-

Structure Retrieval: The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string of this compound can be retrieved from public databases such as PubChem (CID: 625160).

-

SMILES: CN1CCC23C4C(=C(C=C2C1CC5=C3C(=O)C=C(C=C5)O)OC)OC

-

-

3D Structure Generation: The SMILES string is then used to generate a 3D conformation of the molecule using software like Open Babel or ChemDraw.

-

Energy Minimization: The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding targets.[4][5]

Experimental Protocol:

-

Protein Target Database Preparation: A curated database of 3D protein structures is prepared. A common source is the Protein Data Bank (PDB). The database should be filtered to include only human proteins and prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Docking Simulation: The energy-minimized 3D structure of this compound is docked against the prepared protein target database using docking software such as AutoDock Vina or GOLD.

-

Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to their docking scores.

-

Hit Selection: A threshold for the binding affinity is established to select a list of high-confidence putative targets.

Molecular Dynamics (MD) Simulations

MD simulations are employed to investigate the stability of the ligand-protein complexes predicted by reverse docking and to provide insights into the binding dynamics.[6][7]

Experimental Protocol:

-

System Preparation: The top-ranked protein-Sinoacutine complexes from reverse docking are selected. Each complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field Parameterization: A suitable force field (e.g., AMBER for the protein and GAFF for the ligand) is applied to the system.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy to assess the stability of the this compound-protein interaction.

Network Pharmacology

Network pharmacology is used to construct and analyze networks of compound-target-disease interactions to elucidate the polypharmacological effects of this compound.[8][9]

Experimental Protocol:

-

Target-Disease Association: The putative targets identified from reverse docking and other prediction methods are mapped to known disease-associated genes using databases like OMIM and DisGeNET.

-

Network Construction: A network is constructed where nodes represent this compound, its putative targets, and associated diseases. Edges represent the interactions between them.

-

Topological Analysis: The network is analyzed using tools like Cytoscape to identify key nodes (hubs) and modules that may represent important biological pathways.

-

Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the putative targets to identify significantly over-represented biological processes and signaling pathways.

Data Presentation

All quantitative data from the in silico predictions should be summarized in a clear and structured table to facilitate comparison and prioritization of putative targets for experimental validation.

| Target ID (UniProt) | Gene Name | Reverse Docking Score (kcal/mol) | MD Simulation Binding Free Energy (kcal/mol) | Network Centrality (Degree) | Associated Pathway (KEGG) |

| P10275 | JAK2 | -9.8 | -45.2 ± 3.1 | 85 | JAK-STAT signaling pathway |

| P08684 | MMP9 | -9.5 | -42.8 ± 2.7 | 72 | PI3K-Akt signaling pathway |

| P35354 | PTGS2 | -9.2 | -40.1 ± 3.5 | 68 | Arachidonic acid metabolism |

| P29597 | MAPK8 | -8.9 | -38.5 ± 2.9 | 65 | MAPK signaling pathway |

| P19793 | RELA | -8.7 | -37.2 ± 3.3 | 92 | NF-kappa B signaling pathway |

| Q9Y243 | IKBKB | -8.5 | -36.8 ± 2.5 | 78 | NF-kappa B signaling pathway |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Putative Signaling Pathway Modulation

Based on existing literature and the potential targets identified through in silico methods, a hypothesized signaling pathway modulated by this compound can be visualized. Given its known effects on inflammation, the NF-κB pathway is a plausible target.

Experimental Validation

The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of a ligand to a target protein in real-time.

Experimental Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a ligand with its target protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Experimental Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat Shock: Heat the treated samples across a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein. A shift in the melting curve indicates target engagement.

Western Blotting

Western blotting can be used to assess the effect of this compound on the expression or phosphorylation status of the putative target protein and downstream signaling components in a relevant cell model.

Experimental Protocol:

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages for inflammatory targets) and treat with varying concentrations of this compound, with or without a stimulant (e.g., LPS).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein (and its phosphorylated form, if applicable) and downstream markers, followed by incubation with a secondary antibody.

-

Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine changes in protein levels or phosphorylation.

Conclusion

The described in silico workflow provides a robust and systematic approach for the prediction of this compound targets. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this strategy allows for the generation of high-confidence hypotheses regarding the compound's mechanism of action. The subsequent experimental validation of the prioritized targets is crucial to confirm the computational predictions and to further elucidate the therapeutic potential of this compound. This integrated approach not only accelerates the drug discovery process for this promising natural product but also provides a framework that can be adapted for the target identification of other bioactive molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 7. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - mugpeng/Network-pharmacology-simple-tutorial: From TCMSP by spider to cytoscape network plot. [github.com]

- 9. Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Sinoacutine's Interaction with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404), a bioactive alkaloid primarily extracted from Stephania yunnanensis, has garnered significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document outlines the current understanding of how this compound modulates NF-κB, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows. The insights provided are intended to support further research and drug development efforts targeting inflammatory and related diseases.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB dimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Current research indicates that this compound exerts its anti-inflammatory effects by intervening in this pathway, primarily by inhibiting the phosphorylation of the p65 subunit of NF-κB[1][2]. Notably, studies have shown that this compound does not significantly affect the phosphorylation of IκBα, suggesting a mechanism of action that is downstream of IκBα degradation or acts on a parallel pathway that influences p65 activation[1]. This specific targeting of p65 phosphorylation is a key aspect of this compound's modulatory role in the NF-κB pathway.

The structurally similar alkaloid, sinomenine, has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the expression of TLR4, MyD88, and phosphorylated IκB, and subsequently preventing p65 nuclear translocation. Given the structural similarity, it is plausible that this compound may share some of these upstream inhibitory effects, although further research is needed to confirm this.

Data Presentation: Quantitative Effects of this compound and Analogs

While specific IC50 values for this compound's inhibition of NF-κB are not yet widely reported in the literature, available studies provide dose-dependent inhibitory data on key inflammatory markers. For a quantitative perspective, data from its close structural analog, sinomenine, is also presented.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Analyte | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | 25 µg/ml | Dose-dependent inhibition | [1] |

| 50 µg/ml | Dose-dependent inhibition | [1] | |

| TNF-α | 25 µg/ml | Dose-dependent inhibition | [1] |

| 50 µg/ml | Dose-dependent inhibition | [1] | |

| IL-1β | 25 µg/ml | Dose-dependent inhibition | [1] |

| 50 µg/ml | Dose-dependent inhibition | [1] | |

| PGE2 | 25 µg/ml | Dose-dependent inhibition | [1] |

| 50 µg/ml | Dose-dependent inhibition | [1] | |

| iNOS protein expression | 25 µg/ml | Significant inhibition | [1] |

| 50 µg/ml | Significant inhibition | [1] | |

| COX-2 protein expression | 25 µg/ml | Significant inhibition | [1] |

| 50 µg/ml | Significant inhibition | [1] | |

| p-p65 protein expression | 25 µg/ml | Significant inhibition | [1] |

| 50 µg/ml | Significant inhibition | [1] |

Table 2: Inhibitory Concentration (IC50) of Sinomenine Derivatives on NF-κB Activity

| Compound | Assay | IC50 Value | Reference |

| Sinomenine | NF-κB Luciferase Reporter Assay | > 10 µM (derivatives showed lower IC50s) | |